molecular formula C13H17NO B4790853 N-(2,3-dihydro-1H-inden-5-yl)butanamide

N-(2,3-dihydro-1H-inden-5-yl)butanamide

Cat. No. B4790853
M. Wt: 203.28 g/mol
InChI Key: VQIPGCXDFKLCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)butanamide, also known as GW501516, is a synthetic drug that has gained interest in the scientific community due to its potential use in treating various health conditions. This compound belongs to the class of selective androgen receptor modulators (SARMs) and is known to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)butanamide activates the PPARδ pathway, which plays a crucial role in regulating energy metabolism and fatty acid oxidation. By activating this pathway, the compound increases the expression of genes involved in energy metabolism, leading to increased endurance and physical performance. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which could be due to its ability to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)butanamide has been found to have a variety of biochemical and physiological effects. Animal studies have shown that it can increase endurance and physical performance by up to 70%. Additionally, it has been found to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. These effects make it a promising drug for treating various health conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)butanamide is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, its ability to activate the PPARδ pathway makes it a useful tool for studying energy metabolism and fatty acid oxidation. However, one of the main limitations of this compound is its potential for off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)butanamide. One area of interest is its potential use in treating various health conditions, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is a need for more studies on the long-term effects of this compound, particularly in humans.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)butanamide has been extensively studied for its potential use in treating various health conditions. It has been shown to improve endurance and physical performance in animal studies, making it a promising drug for athletes. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in treating conditions such as diabetes, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-13(15)14-12-8-7-10-5-3-6-11(10)9-12/h7-9H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIPGCXDFKLCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.